3,3'-Disulfanediyldibenzoic acid

Description

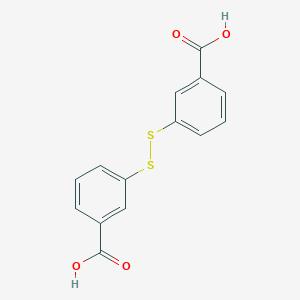

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(3-carboxyphenyl)disulfanyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4S2/c15-13(16)9-3-1-5-11(7-9)19-20-12-6-2-4-10(8-12)14(17)18/h1-8H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFUOAUHUTVPUIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)SSC2=CC=CC(=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20297096 | |

| Record name | 3,3'-Disulfanediyldibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227-49-2 | |

| Record name | 3,3′-Dithiobis[benzoic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 113997 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001227492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1227-49-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113997 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3'-Disulfanediyldibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 3,3'-dithiobis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Properties of 3,3'-Disulfanediyldibenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Disulfanediyldibenzoic acid, also known as 3,3'-dithiodibenzoic acid, is an organosulfur compound with significant potential in various scientific domains, including medicinal chemistry and materials science. Its structure, featuring two benzoic acid moieties linked by a disulfide bond, imparts unique chemical and physical properties that are of considerable interest for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the structural properties of this compound, detailing its synthesis, crystallographic structure, and spectroscopic characteristics.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a white to pale yellow powder.[1] It exhibits limited solubility in water but is soluble in various organic solvents.[1] Key identifying information and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₄H₁₀O₄S₂ | [2] |

| Molecular Weight | 306.36 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 1227-49-2 | [3] |

| Melting Point | 253-258 °C | [3] |

| Physical Appearance | White to pale yellow solid | [1] |

| Solubility | Limited in water, soluble in organic solvents | [1] |

| InChI Key | GFUOAUHUTVPUIJ-UHFFFAOYSA-N | [4] |

| SMILES | O=C(O)c1cccc(SSc2cccc(C(=O)O)c2)c1 | [1] |

Synthesis

The primary synthetic route to this compound involves the oxidation of 3-mercabtobenzoic acid. Various oxidizing agents can be employed for this disulfide bridge formation.

Experimental Protocol: Oxidation of 3-Mercaptobenzoic Acid

Objective: To synthesize this compound by the oxidation of 3-mercabtobenzoic acid.

Materials:

-

3-mercabtobenzoic acid

-

Dimethyl sulfoxide (DMSO)

-

Hydroiodic acid (HI) (catalytic amount)

-

Acetonitrile

-

10% Sodium hydroxide solution

-

Petroleum ether

-

Silica gel for thin-layer chromatography (TLC)

Procedure:

-

Dissolve 3-mercabtobenzoic acid in acetonitrile in a reaction flask.

-

Add a 3-fold molar excess of dimethyl sulfoxide (DMSO) to the solution.

-

Add a catalytic amount of hydroiodic acid (HI) to the mixture.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC) with a petroleum ether mobile phase.

-

Upon completion of the reaction, add a 10% sodium hydroxide solution to the reaction mixture.

-

Extract the aqueous phase with acetonitrile.

-

The resulting product can be further purified by recrystallization.

Diagram of Synthetic Workflow:

Synthesis of this compound.

Crystallographic Properties

The three-dimensional structure of this compound has been determined by X-ray crystallography. The Cambridge Structural Database (CSD) entry for a related dithiodibenzoic acid is CCDC 222897.[4] Analysis of the crystal structure of a similar compound, 6,6′-Dihydroxy-3,3′-dithiodibenzoic acid, reveals key structural parameters.[5]

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [5] |

| Space Group | P2₁2₁2₁ | [5] |

| a (Å) | 5.3065 (6) | [5] |

| b (Å) | 11.1657 (13) | [5] |

| c (Å) | 23.906 (2) | [5] |

| S-S Bond Length (Å) | 2.051 (2) | [5] |

| Dihedral Angle (Phenyl Rings) | 55.9 (1)° | [5] |

The dihedral angle between the two phenyl rings is a critical feature, influencing the molecule's overall shape and potential for intermolecular interactions.

Spectroscopic Properties

Spectroscopic techniques are essential for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are crucial for confirming the molecular structure. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

Experimental Protocol: NMR Spectroscopy

-

Prepare a sample by dissolving approximately 10-20 mg of this compound in 0.7 mL of DMSO-d₆.[6]

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).[7]

-

Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[6][7]

¹H NMR Spectral Data (DMSO-d₆, 400 MHz) (Predicted values based on spectral data of similar benzoic acid derivatives)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~13.0 | br s | -COOH |

| ~8.1 | t | Ar-H |

| ~7.9 | d | Ar-H |

| ~7.8 | d | Ar-H |

| ~7.5 | t | Ar-H |

¹³C NMR Spectral Data (DMSO-d₆, 101 MHz) (Predicted values based on spectral data of similar benzoic acid derivatives)

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O |

| ~139 | Ar-C-S |

| ~132 | Ar-C |

| ~130 | Ar-C |

| ~129 | Ar-C |

| ~128 | Ar-C |

| ~127 | Ar-C-COOH |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR Spectroscopy

-

Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide (KBr).

-

Grind the mixture to a fine powder and press it into a transparent pellet.

-

Record the FTIR spectrum over a range of approximately 4000-400 cm⁻¹.[8]

Characteristic IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic Acid) | [9][10] |

| 3100-3000 | Medium | C-H stretch (Aromatic) | [9] |

| 1760-1690 | Strong | C=O stretch (Carboxylic Acid) | [9][10] |

| 1600-1585 | Medium | C-C stretch (Aromatic Ring) | [9] |

| 1500-1400 | Medium | C-C stretch (Aromatic Ring) | [9] |

| 540-485 | Weak | S-S stretch | [1] |

Potential Biological Signaling Pathway Involvement

While direct studies on the specific signaling pathways modulated by this compound are limited, its structural motifs, particularly the presence of a disulfide bond and benzoic acid groups, suggest potential interactions with key cellular signaling cascades. Many phenolic and disulfide-containing compounds are known to possess antioxidant and anti-inflammatory properties, often through the modulation of the NF-κB and MAPK signaling pathways.[5][11]

Based on the known activities of structurally related molecules, a plausible mechanism of action for this compound involves the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition can lead to a downstream reduction in the expression of pro-inflammatory cytokines.

Proposed Logical Workflow for NF-κB Inhibition:

Proposed NF-κB inhibition by this compound.

Conclusion

This compound possesses a well-defined structure with distinct physical and chemical properties. Its synthesis is readily achievable through the oxidation of 3-mercabtobenzoic acid. The structural characterization by crystallographic and spectroscopic methods provides a solid foundation for understanding its behavior and potential applications. While its direct biological targets are still under investigation, its structural similarity to known antioxidant and anti-inflammatory agents suggests a plausible role in modulating key signaling pathways such as NF-κB. Further research into the biological activities of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. www1.udel.edu [www1.udel.edu]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. rsc.org [rsc.org]

- 4. scienceopen.com [scienceopen.com]

- 5. Enhancement of diallyl disulfide-induced apoptosis by inhibitors of MAPKs in human HepG2 hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. Antioxidant synergistic anti-inflammatory effect in the MAPK/NF-κB pathway of peptide KGEYNK (KK-6) from giant salamander (Andrias davidianus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Characteristics of 3,3'-Dithiodibenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 3,3'-dithiodibenzoic acid. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's properties. This document summarizes key quantitative data, outlines detailed experimental methodologies for characterization, and provides visual representations of experimental workflows.

Core Physicochemical Properties

3,3'-Dithiodibenzoic acid is an organic compound featuring two benzoic acid moieties linked by a disulfide bond.[1] This structure imparts specific chemical and physical properties that are of interest in materials science and medicinal chemistry, particularly for applications involving redox activity and the formation of cross-linked polymers.[1]

Quantitative Physicochemical Data

The known quantitative physicochemical properties of 3,3'-dithiodibenzoic acid are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀O₄S₂ | [1] |

| Molecular Weight | 306.36 g/mol | [1] |

| Appearance | White to pale yellow solid | [1] |

| Melting Point | 246 °C | [2] |

| Boiling Point | 537.9 ± 35.0 °C at 760 mmHg | [2] |

| Flash Point | 279.1 ± 25.9 °C | [2] |

| Density | 1.5 ± 0.1 g/cm³ | [2] |

| Water Solubility | Limited/Insoluble | [1] |

Solubility Profile

3,3'-Dithiodibenzoic acid exhibits limited solubility in water due to the hydrophobic nature of the benzoic acid groups.[1] It is, however, soluble in various organic solvents.[1] A patent on the purification of a related compound, dithiodibenzoic acid, mentions its solubility in a hot mixed solvent of DMF and water, and its insolubility in cold DMF.[3]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of aromatic disulfide compounds like 3,3'-dithiodibenzoic acid are provided below. These are generalized protocols that can be adapted for specific laboratory settings.

Synthesis of 3,3'-Dithiodibenzoic Acid (General Method)

While a specific, detailed protocol for the synthesis of 3,3'-dithiodibenzoic acid was not found in the immediate search results, a general method for a related compound, dithiobenzoic acid, is described in patent literature. This can be adapted by using the appropriate precursors. The synthesis generally involves the reaction of a substituted benzoic acid derivative with a sulfur-containing reagent. For instance, one patented method for dithiobenzoic acid involves reacting a benzyl chloride with sublimed sulfur in the presence of sodium methoxide in methanol.[4]

Workflow for the Synthesis of a Dithiobenzoic Acid Derivative

Caption: A generalized workflow for the synthesis of dithiobenzoic acid derivatives.

Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity.[5] A sharp melting range typically signifies a pure compound, whereas a broad melting range often indicates the presence of impurities.[5]

Detailed Protocol:

-

Sample Preparation: A small amount of the dry, crystalline 3,3'-dithiodibenzoic acid is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube filled with a high-boiling oil.[5]

-

Heating: The sample is heated gradually, with the rate of heating slowed to 1-2 °C per minute as the expected melting point is approached.[6]

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded as the melting range.[6]

Experimental Workflow for Melting Point Determination

Caption: A step-by-step workflow for determining the melting point of an organic solid.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For carboxylic acids, it is a critical parameter influencing their behavior in different pH environments. Potentiometric titration is a common and accurate method for pKa determination.[7]

Detailed Protocol:

-

Solution Preparation: A standard solution of 3,3'-dithiodibenzoic acid is prepared in a suitable solvent. Due to its limited water solubility, a co-solvent system (e.g., water-ethanol or water-DMSO) may be necessary.[7] The concentration should be around 10⁻³ to 10⁻⁴ M.[8]

-

Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.[8]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[8]

-

pH Measurement: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[8]

-

Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.[9]

Logical Flow for pKa Determination via Potentiometric Titration

Caption: A logical diagram illustrating the process of determining pKa by potentiometric titration.

Determination of Solubility

Understanding the solubility of a compound in various solvents is crucial for its formulation and application.

Detailed Protocol:

-

Sample Preparation: A known mass of 3,3'-dithiodibenzoic acid is placed in a vial.

-

Solvent Addition: A specific volume of the chosen solvent (e.g., DMSO, ethanol, methanol, DMF) is added to the vial.

-

Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant temperature until equilibrium is reached (i.e., no more solid dissolves). This may take several hours.

-

Phase Separation: The saturated solution is separated from the undissolved solid by filtration or centrifugation.

-

Concentration Analysis: The concentration of the dissolved 3,3'-dithiodibenzoic acid in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., mg/mL or g/100g ).

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of 3,3'-dithiodibenzoic acid is expected to show characteristic absorptions for the functional groups present:

-

O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp absorption band around 1700 cm⁻¹.

-

C-O stretch (carboxylic acid): A medium intensity band in the region of 1320-1210 cm⁻¹.

-

Aromatic C=C stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region.

-

Aromatic C-H stretches: Absorptions above 3000 cm⁻¹.

-

S-S stretch: A weak absorption, which can be difficult to identify, typically in the 540-400 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons. The chemical shifts and splitting patterns would be indicative of the 1,3-disubstitution pattern on the benzene rings. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm), though it may be subject to exchange with residual water in the solvent.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at a downfield chemical shift (typically in the range of 165-185 ppm). The aromatic carbons would appear in the region of 120-150 ppm, with the carbon attached to the sulfur atom and the carbon attached to the carboxylic acid group having characteristic chemical shifts.

UV-Vis Spectroscopy

Aromatic compounds like 3,3'-dithiodibenzoic acid are expected to exhibit absorption bands in the ultraviolet region of the electromagnetic spectrum due to π-π* electronic transitions within the benzene rings and the disulfide bond. The exact wavelength of maximum absorbance (λmax) would need to be determined experimentally.

Biological Activity

While specific signaling pathways involving 3,3'-dithiodibenzoic acid are not well-documented in the available literature, dithioacids, in general, have been investigated for their biological activities. Some studies on other dithioacid derivatives have reported antibacterial and fungistatic properties.[10] The disulfide bond in such molecules can be susceptible to reduction in biological systems, which could be a basis for their mechanism of action. Further research is needed to elucidate any specific biological roles of 3,3'-dithiodibenzoic acid.

Conclusion

This technical guide has summarized the key physicochemical characteristics of 3,3'-dithiodibenzoic acid based on available data. While some quantitative properties have been documented, there is a notable lack of publicly available experimental data for its pKa and comprehensive spectroscopic analyses. The provided experimental protocols offer a foundation for researchers to determine these properties. A more thorough experimental investigation is warranted to fully characterize this compound and explore its potential applications in drug development and materials science.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. techniques-ingenieur.fr [techniques-ingenieur.fr]

- 3. CN111518003A - Purification method of dithiodibenzoic acid - Google Patents [patents.google.com]

- 4. CN102249966A - Synthetic method of dithiobenzoic acid - Google Patents [patents.google.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. m.youtube.com [m.youtube.com]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. benchchem.com [benchchem.com]

- 10. A New Process For Preparation Of High Pure Diatrizoic Acid And Its [quickcompany.in]

An In-depth Technical Guide to CAS Number 1227-49-2

This technical guide provides a comprehensive overview of the chemical properties, synonyms, and available experimental data for the compound identified by CAS number 1227-49-2. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Properties and Synonyms

The compound with CAS number 1227-49-2 is chemically known as 3,3'-disulfanediyldibenzoic acid. It is an organic compound featuring two benzoic acid moieties linked by a disulfide bond.[1][2] This structure imparts properties of both a dicarboxylic acid and a disulfide.

Synonyms

The following table lists the various synonyms associated with CAS number 1227-49-2.

| Synonym |

| 3,3′-Dithiobis[benzoic acid] |

| 3,3'-Dicarboxylic Diphenyl Disulfide |

| 3,3'-Dicarboxylicdiphenyldisulphide |

| This compound |

| 3,3'-Dithiobisbenzoic Acid |

| 3,3'-Dithiobissenzoic acid |

| 3,3'-Sulfanediyldibenzoic Acid |

| 3,3′-Dithiodibenzoic acid |

| 3-[(3-Carboxyphenyl)disulfanyl]benzoic acid |

| Benzoic acid, 3,3′-dithiobis- |

| Benzoic acid, 3,3′-dithiodi- |

Quantitative Data

The key quantitative physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₁₀O₄S₂ |

| Molecular Weight | 306.36 g/mol |

| Appearance | White to pale yellow solid |

| Melting Point | 253-258 °C |

| Solubility | Soluble in organic solvents, limited in water |

| Purity (typical) | ≥95% |

| IUPAC Name | This compound |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively reported in publicly available literature. However, a patented method for its purification provides insight into handling this compound.

Purification Protocol

A reported method for the purification of dithiodibenzoic acid involves the following steps:

-

Dissolution: A crude sample of dithiodibenzoic acid is added to a mixed solvent system of dimethylformamide (DMF) and water. The typical mass ratio of crude product to DMF to water is 1:1.25:1.

-

Heating: The mixture is stirred and heated to approximately 80°C to ensure complete dissolution. The solution is maintained at this temperature for a period of 2 hours.

-

Crystallization: The solution is then cooled to 5°C to induce crystallization of the purified product.

-

Isolation: The precipitated solid is isolated by suction filtration, which also serves to remove the solvent and dissolved impurities.

-

Drying: The collected solid is dried to yield the final, refined dithiodibenzoic acid.

This process has been reported to yield a product with a purity of 99% as determined by high-performance liquid chromatography (HPLC), with a recovery yield of 90.3%.[1]

Potential Synthetic Routes

Another patented method for the synthesis of o,o'-dithiodibenzoic acids involves the reaction of a diazotized anthranilic acid with sulfur dioxide in the presence of an acid, water, and a copper salt.[4] This suggests another possible avenue for the synthesis of 3,3'-dithiodibenzoic acid.

Analytical Data

While specific, detailed analytical protocols for this compound are not published, standard analytical techniques can be applied for its characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure of the aromatic rings and the absence of protons at the disulfide linkage.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid O-H stretch (broad, around 3000 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and aromatic C-H and C=C stretches.

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available scientific literature detailing the biological activity, pharmacological properties, or involvement in any signaling pathways for 3,3'-dithiodibenzoic acid (CAS 1227-49-2). Further research is required to elucidate any potential biological effects or mechanisms of action.

Due to the lack of information on signaling pathways or complex experimental workflows, no visualizations using the DOT language can be provided at this time.

References

- 1. CN111518003A - Purification method of dithiodibenzoic acid - Google Patents [patents.google.com]

- 2. CAS 1227-49-2: 3,3′-Dithiobis[benzoic acid] | CymitQuimica [cymitquimica.com]

- 3. Dithiobenzoic acid - Wikipedia [en.wikipedia.org]

- 4. US4493802A - Preparation of o,o'-dithiodibenzoic acids - Google Patents [patents.google.com]

- 5. This compound | 1227-49-2 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

In-depth Technical Guide on 3,3'-Disulfanediyldibenzoic Acid: A Review of Current Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Disulfanediyldibenzoic acid, also known as 3,3'-dithiobis(benzoic acid), is an organosulfur compound with the chemical formula C₁₄H₁₀O₄S₂. Its structure features two benzoic acid moieties linked by a disulfide bond. This disulfide linkage is the key to its potential applications, particularly in fields requiring redox-sensitive cleavage. While research into benzoic acid derivatives has uncovered a wide range of biological activities, from anticancer to antimicrobial properties, specific and in-depth studies on this compound are notably limited in publicly available scientific literature. This technical guide aims to provide a comprehensive overview of the existing knowledge on this compound, drawing from available data and the broader context of related chemical structures and their applications.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and general chemical information resources.

| Property | Value | Reference |

| CAS Number | 1227-49-2 | [General Chemical Databases] |

| Molecular Formula | C₁₄H₁₀O₄S₂ | [General Chemical Databases] |

| Molecular Weight | 306.36 g/mol | [General Chemical Databases] |

| Appearance | White to pale yellow solid | [General Chemical Databases] |

| Melting Point | 246 °C | [General Chemical Databases] |

| Boiling Point | 537.9 °C at 760 mmHg | [General Chemical Databases] |

| Solubility | Soluble in organic solvents; limited solubility in water | [General Chemical Databases] |

Table 1: Physicochemical Properties of this compound

Synthesis and Characterization

A logical workflow for the synthesis and characterization of this compound is depicted in the following diagram:

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial to confirm the structure by identifying the chemical shifts and coupling constants of the aromatic protons and carbons, and the disappearance of the thiol proton from the starting material.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the disappearance of the S-H stretch from the starting material.

-

Elemental Analysis: To determine the elemental composition and confirm the purity of the synthesized compound.

Potential Applications in Drug Development

While direct experimental evidence for the biological activity of this compound is lacking, its chemical structure suggests several potential applications in drug development, primarily centered around its redox-responsive disulfide bond.

Redox-Responsive Drug Delivery

The significant difference in redox potential between the extracellular and intracellular environments of tumor cells is a key target for stimuli-responsive drug delivery systems. The concentration of glutathione (GSH), a major intracellular reducing agent, is significantly higher inside cancer cells compared to the extracellular matrix. This differential provides a trigger for the cleavage of disulfide bonds.

This compound could serve as a linker molecule in the construction of redox-responsive drug delivery systems. For instance, it could be used to create prodrugs where a cytotoxic agent is linked via the disulfide bond, rendering it inactive until it enters the reducing environment of a cancer cell. It could also be incorporated into the backbone of polymers to form nanoparticles or micelles that encapsulate drugs. Once these delivery vehicles are internalized by cancer cells, the disulfide bonds would be cleaved by GSH, leading to the disassembly of the carrier and the release of the encapsulated drug.

The following diagram illustrates the general principle of a redox-responsive drug delivery system utilizing a disulfide-containing linker.

Synthesis of 3,3'-Disulfanediyldibenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 3,3'-Disulfanediyldibenzoic acid, a molecule of interest in various research and development applications. The following sections detail the core synthetic strategies, present relevant physicochemical data, and offer experimental protocols for the described methodologies.

Physicochemical and Quantitative Data

A summary of the key quantitative data for the starting materials and the final product, this compound, is presented below for easy reference and comparison.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Physical Form |

| 3-Mercaptobenzoic acid | 4869-59-4 | C₇H₆O₂S | 154.19 | 144-147 | Solid |

| 3-Aminobenzoic acid | 99-05-8 | C₇H₇NO₂ | 137.14 | 174-178 | Solid |

| This compound | 1227-49-2 | C₁₄H₁₀O₄S₂ | 306.36 | 253-258 [1] | Solid [1][2] |

Synthesis Pathways

Two primary synthetic routes for this compound have been identified through a review of analogous chemical literature. These pathways are:

-

Oxidative Coupling of 3-Mercaptobenzoic Acid: This is a direct and common method for the formation of disulfide bonds from corresponding thiols.

-

Diazotization of 3-Aminobenzoic Acid followed by Reaction with a Disulfide Source: This multi-step process involves the conversion of an amino group to a diazonium salt, which is then displaced by a disulfide-forming reagent.

The logical workflow for selecting a synthesis pathway is outlined below.

Caption: Logical workflow for the selection of a synthesis pathway for this compound.

Pathway 1: Oxidative Coupling of 3-Mercaptobenzoic Acid

This pathway involves the direct oxidation of 3-mercaptobenzoic acid to form the disulfide bond of this compound. Various oxidizing agents can be employed for this transformation, with hydrogen peroxide and dimethyl sulfoxide (DMSO) being common and environmentally benign options.

Caption: Synthesis of this compound via oxidative coupling.

Experimental Protocol: Oxidation using Hydrogen Peroxide (Representative)

This protocol is adapted from general procedures for the oxidation of aromatic thiols to disulfides.

Materials:

-

3-Mercaptobenzoic acid

-

30% Aqueous hydrogen peroxide

-

Methanol (or other suitable solvent)

-

Deionized water

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer, dissolve 3-mercaptobenzoic acid (1.0 eq.) in methanol.

-

Cool the solution in an ice bath.

-

Slowly add 30% aqueous hydrogen peroxide (1.1 eq.) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product may precipitate from the solution. If not, add deionized water to induce precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold deionized water.

-

Dry the product under vacuum to yield this compound.

Pathway 2: Diazotization of 3-Aminobenzoic Acid

This synthetic route begins with the diazotization of 3-aminobenzoic acid to form a diazonium salt intermediate. This intermediate is then reacted with a source of disulfide, such as sodium disulfide, to yield the final product.

References

Key chemical reactions involving 3,3'-dithiodibenzoic acid

An In-depth Technical Guide to the Core Chemical Reactions of 3,3'-Dithiodibenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal chemical reactions involving 3,3'-dithiodibenzoic acid (DTDB). It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development by detailing key transformations, experimental protocols, and quantitative data. The structural versatility of DTDB, with its reactive disulfide bond and two carboxylic acid functionalities, makes it a significant building block in various scientific disciplines, including polymer chemistry, materials science, and bioconjugation.

Overview of 3,3'-Dithiodibenzoic Acid's Reactivity

3,3'-Dithiodibenzoic acid is an organic compound featuring two benzoic acid moieties linked by a disulfide bond.[1] This structure imparts two primary sites for chemical reactions: the disulfide bridge and the carboxylic acid groups. The disulfide bond can undergo cleavage through reduction or participate in exchange reactions with other thiols. The carboxylic acid groups can be converted into a variety of derivatives, such as esters and amides, which are fundamental reactions for creating polymers and other complex molecules.

Synthesis of 3,3'-Dithiodibenzoic Acid

The most common and direct route to synthesizing 3,3'-dithiodibenzoic acid is through the oxidation of its corresponding thiol, 3-mercaptobenzoic acid. This reaction is typically carried out using a mild oxidizing agent.

Experimental Protocol: Oxidation of 3-Mercaptobenzoic Acid

A plausible method for the synthesis involves the oxidation of 3-mercaptobenzoic acid with iodine in an appropriate solvent.

Materials:

-

3-mercaptobenzoic acid

-

Iodine (I₂)

-

Ethanol

-

Sodium thiosulfate solution (for quenching)

-

Deionized water

Procedure:

-

Dissolve 3-mercaptobenzoic acid in ethanol in a round-bottom flask.

-

Slowly add a solution of iodine in ethanol to the flask while stirring at room temperature. The reaction progress can be monitored by the disappearance of the iodine color.

-

Continue stirring for 2-4 hours after the addition is complete.

-

If excess iodine is present, quench the reaction by adding a few drops of sodium thiosulfate solution until the color disappears.

-

Pour the reaction mixture into a larger volume of cold deionized water to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Quantitative Data: While a specific yield for the 3,3' isomer was not found in the provided search results, a similar synthesis of 4,4'-disulfanediyldibenzoic acid reports a yield of 86%.

Reduction of the Disulfide Bond

The disulfide bond in 3,3'-dithiodibenzoic acid can be readily cleaved by reducing agents to yield two molecules of 3-mercaptobenzoic acid. Dithiothreitol (DTT) is a commonly used reagent for this purpose due to its efficiency in reducing disulfide bonds in aqueous solutions.[2]

General Workflow for Disulfide Bond Reduction

References

Spectroscopic and Structural Elucidation of 3,3'-Disulfanediyldibenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,3'-Disulfanediyldibenzoic acid, a molecule of interest in various fields of chemical and pharmaceutical research. This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Chemical Structure and Properties

This compound is an organic compound with the chemical formula C₁₄H₁₀O₄S₂. It consists of two benzoic acid moieties linked by a disulfide bond at the meta-position.

Molecular Structure:

Figure 1: Chemical structure of this compound.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Data (Predicted)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet (broad) | 2H | -COOH |

| ~8.2 | Singlet | 2H | Ar-H |

| ~7.9 | Doublet | 2H | Ar-H |

| ~7.8 | Doublet | 2H | Ar-H |

| ~7.5 | Triplet | 2H | Ar-H |

Table 2: ¹³C NMR Data (Predicted)

| Chemical Shift (δ) (ppm) | Assignment |

| ~167 | C=O |

| ~139 | Ar-C |

| ~133 | Ar-C |

| ~131 | Ar-C |

| ~130 | Ar-C |

| ~129 | Ar-C |

| ~128 | Ar-C |

Note: The predicted NMR data is based on computational models and typical chemical shifts for similar structural motifs. Experimental values may vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is characterized by the following absorption bands.

Table 3: FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic acid) |

| ~3080 | Medium | C-H stretch (Aromatic) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1470 | Medium-Weak | C=C stretch (Aromatic ring) |

| ~1300 | Medium | C-O stretch |

| ~900 | Medium | O-H bend (out-of-plane) |

| ~540 | Weak | S-S stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 306 | [M]⁺ (Molecular ion) |

| 289 | [M - OH]⁺ |

| 261 | [M - COOH]⁺ |

| 153 | [M/2]⁺ (Cleavage of S-S bond) |

| 121 | [C₇H₅O₂]⁺ |

| 105 | [C₇H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for aromatic carboxylic acids like this compound.

NMR Spectroscopy

Figure 2: General workflow for NMR spectroscopy.

A sample of this compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆. The solution is then transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. The raw data is processed using appropriate software to obtain the final spectra for analysis.

FTIR Spectroscopy (KBr Pellet Method)

Figure 3: Workflow for FTIR spectroscopy using the KBr pellet method.

A small amount of the solid sample is finely ground with spectroscopic grade potassium bromide (KBr). The mixture is then compressed under high pressure to form a thin, transparent pellet. The pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded.

Mass Spectrometry (Electron Ionization)

Figure 4: General workflow for Electron Ionization Mass Spectrometry.

The sample is introduced into the high-vacuum source of the mass spectrometer, where it is vaporized. The gaseous molecules are then bombarded with a beam of high-energy electrons, causing ionization and fragmentation. The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer. A detector measures the abundance of each ion, generating the mass spectrum.

Conclusion

This technical guide provides a summary of the key spectroscopic data for this compound. The presented NMR, IR, and MS data, in conjunction with the outlined experimental protocols, offer a valuable resource for researchers and scientists working with this compound, aiding in its identification, characterization, and application in drug development and other scientific endeavors.

A Comprehensive Technical Guide to the Solubility of 3,3'-Disulfanediyldibenzoic Acid in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 3,3'-Disulfanediyldibenzoic acid. Given the limited availability of specific quantitative solubility data for this compound in public literature, this document synthesizes qualitative information and presents data for structurally analogous compounds to provide valuable context for laboratory work. Furthermore, it outlines a standardized experimental protocol for determining precise solubility and includes a workflow diagram for clarity.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter that influences its behavior in various applications, including chemical reactions, purification processes, and formulation development in the pharmaceutical industry. For this compound, a molecule featuring two carboxylic acid groups and a disulfide linkage, its solubility is governed by the interplay between its polar functional groups and the nonpolar aromatic rings.

Generally, this compound is characterized as being soluble in organic solvents while exhibiting limited solubility in water.[1] This is attributed to the hydrophobic nature of the benzoic acid groups.[1]

Qualitative and Comparative Solubility Data

| Solvent | Solvent Type | Qualitative Solubility of this compound | Quantitative Solubility of Benzoic Acid (mol/L at 298.15 K) |

| Water | Polar Protic | Insoluble/None[2] | 0.028 |

| Methanol | Polar Protic | Slightly Soluble | 2.351 |

| Ethanol | Polar Protic | Soluble | 3.181 |

| Acetone | Polar Aprotic | Soluble | 3.606 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble | Not available |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Not available |

| Acetonitrile | Polar Aprotic | Soluble | 0.947 |

| Dichloromethane | Nonpolar | Soluble | 1.502 |

| Toluene | Nonpolar | Soluble | 0.255 |

| Hexane | Nonpolar | Insoluble | Not available |

| Chloroform | Nonpolar | Soluble | Not available |

| Ethyl Acetate | Polar Aprotic | Soluble | 1.974 |

Note: The qualitative solubility of this compound is inferred from general statements in the literature. The quantitative data for benzoic acid is provided for comparative purposes and is sourced from publicly available experimental data.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol, such as the isothermal shake-flask method, is recommended. This method involves equilibrating a supersaturated solution of the compound in the solvent of interest at a constant temperature and then measuring the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (high purity)

-

Selected laboratory solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Solvent Addition: Accurately add a known volume of each selected solvent to the respective vials.

-

Equilibration: Tightly seal the vials and place them in a constant temperature orbital shaker. Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The temperature should be precisely controlled and recorded.

-

Sample Collection and Filtration: Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the measured concentration and the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

References

A Technical Guide to the Thermal Stability and Decomposition of 3,3'-Dithiodibenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 3,3'-dithiodibenzoic acid. Due to the limited direct experimental data on this specific compound, this guide synthesizes information from studies on related aromatic disulfides and theoretical principles of disulfide bond cleavage to provide a robust framework for researchers.

Introduction

3,3'-Dithiodibenzoic acid is an organic compound featuring a disulfide bond linking two benzoic acid moieties. This structure is of interest in various fields, including materials science and drug development, where its thermal stability is a critical parameter for processing, storage, and application. Understanding the thermal behavior of this compound is essential for predicting its degradation pathways, ensuring product quality, and establishing safe handling procedures.

Physicochemical Properties

A summary of the key physicochemical properties of 3,3'-dithiodibenzoic acid is presented in Table 1.

Table 1: Physicochemical Properties of 3,3'-Dithiodibenzoic Acid

| Property | Value |

| Molecular Formula | C₁₄H₁₀O₄S₂ |

| Molecular Weight | 306.36 g/mol |

| Appearance | White to pale yellow solid |

| Melting Point | Approximately 246 °C |

| Solubility | Limited solubility in water, soluble in organic solvents. |

Thermal Stability and Decomposition

Research on aromatic disulfides suggests that the disulfide bond (S-S) is the most likely point of initial cleavage upon thermal stress. The bond dissociation energy (BDE) of the S-S bond in aromatic disulfides is a key indicator of their thermal stability. While the specific BDE for 3,3'-dithiodibenzoic acid has not been reported, theoretical studies on similar molecules can provide an estimate.

Table 2: Inferred Thermal Stability Data for 3,3'-Dithiodibenzoic Acid

| Parameter | Inferred Value/Range | Remarks |

| Decomposition Onset Temperature | > 200 °C | Based on general stability of aromatic disulfides. Significant degradation is expected at prolonged exposure to temperatures above this. |

| Primary Decomposition Step | Homolytic cleavage of the S-S bond | This is the weakest covalent bond in the molecule, leading to the formation of two thiyl radicals. |

| Potential Decomposition Products | 3-carboxythiophenol, benzoic acid, sulfur oxides (in the presence of oxygen), and polymeric materials. | Inferred from the expected reactivity of the initial radical fragments. |

Proposed Decomposition Pathway

The thermal decomposition of 3,3'-dithiodibenzoic acid is hypothesized to initiate with the homolytic cleavage of the disulfide bond, a common mechanism for disulfides. This primary step generates two 3-carboxythiophenyl radicals. These highly reactive radicals can then undergo a variety of secondary reactions, including hydrogen abstraction to form 3-mercaptobenzoic acid, or further decomposition and rearrangement to yield a range of products.

Crystal Structure Analysis of 3,3'-Disulfanediyldibenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure analysis of 3,3'-Disulfanediyldibenzoic acid. While a definitive, publicly available crystal structure for this specific isomer has not been identified in major crystallographic databases, this document outlines the necessary experimental protocols for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction. This guide is intended to serve as a foundational resource for researchers seeking to elucidate the three-dimensional structure and explore the potential applications of this compound.

Introduction

This compound, a member of the dithiodibenzoic acid family, holds interest within medicinal chemistry and materials science due to its structural motifs. The presence of two carboxylic acid functional groups and a disulfide bond suggests potential for coordination chemistry, polymer synthesis, and biological interactions. A detailed understanding of its solid-state structure is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutics and materials. This guide details the methodologies required to achieve this understanding.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₀O₄S₂ | [1][2] |

| Molecular Weight | 306.36 g/mol | [2] |

| CAS Number | 1227-49-2 | [1] |

| Appearance | White to pale yellow solid | [1] |

| IUPAC Name | This compound | [2] |

| InChI Key | GFUOAUHUTVPUIJ-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)O)SSC2=CC=C(C=C2)C(=O)O | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the diazotization of 3-aminobenzoic acid, followed by a reaction with a disulfide source. A plausible synthetic route is detailed below.

Materials:

-

3-Aminobenzoic acid

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Sodium disulfide (Na₂S₂) or Sodium thiosulfate (Na₂S₂O₃)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Distilled water

-

Ice

Procedure:

-

Diazotization:

-

Dissolve 3-aminobenzoic acid in a dilute solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the 3-aminobenzoic acid solution while maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

-

Disulfide Bridge Formation:

-

In a separate flask, prepare a solution of sodium disulfide or sodium thiosulfate in water and cool it to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the sodium disulfide/thiosulfate solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently to complete the reaction.

-

-

Purification:

-

Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the crude this compound.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure crystals.

-

Single Crystal Growth

The growth of high-quality single crystals suitable for X-ray diffraction is a critical step. The following methods can be employed:

-

Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is left undisturbed in a loosely covered container. The slow evaporation of the solvent will lead to the formation of single crystals.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.

Single-Crystal X-ray Diffraction Analysis

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

Data Collection:

-

Instrument: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.

-

X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

-

Temperature: Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Data Collection Strategy: A series of diffraction images are collected over a range of crystal orientations.

Structure Solution and Refinement:

-

The collected diffraction data is processed to yield a set of structure factors.

-

The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystallographic Data for a Related Compound

| Parameter | 6,6′-Dihydroxy-3,3′-dithiodibenzoic acid[3] |

| Chemical Formula | C₁₄H₁₀O₆S₂ |

| Formula Weight | 338.34 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.3065 (6) |

| b (Å) | 11.1657 (13) |

| c (Å) | 23.906 (2) |

| V (ų) | 1416.5 (3) |

| Z | 4 |

| Temperature (K) | 298 |

Signaling Pathways and Biological Activity

Currently, there is a lack of specific studies in the public domain detailing the interaction of this compound with biological signaling pathways. Research on structurally related benzoic acid derivatives has suggested potential biological activities, including interactions with histone deacetylases (HDAC) and antimicrobial effects.[4][5] However, these findings cannot be directly extrapolated to this compound without dedicated experimental validation. Further investigation is required to elucidate any potential roles of this compound in biological systems.

Visualizations

The following diagrams illustrate the proposed experimental workflows.

Caption: Proposed synthesis workflow for this compound.

Caption: General workflow for single-crystal X-ray diffraction analysis.

Conclusion

This technical guide provides a framework for the synthesis and crystal structure analysis of this compound. While the definitive crystal structure remains to be determined and published, the protocols and methodologies outlined herein offer a clear path for researchers to obtain this critical data. The elucidation of its three-dimensional structure will be instrumental in unlocking the potential of this compound in drug discovery and materials science. Further research into its biological activity is also warranted to explore its therapeutic potential.

References

- 1. CAS 1227-49-2: 3,3′-Dithiobis[benzoic acid] | CymitQuimica [cymitquimica.com]

- 2. This compound | 1227-49-2 [sigmaaldrich.com]

- 3. 6,6′-Dihydroxy-3,3′-dithiodibenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Hydroxybenzoic acid inhibits the virulence attributes and disrupts biofilm production in clinical isolates of Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using 3,3'-Dithiodibenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Metal-Organic Frameworks (MOFs) utilizing the disulfide-containing linker, 3,3'-dithiodibenzoic acid. The presence of the redox-responsive disulfide bond in the linker makes these MOFs promising candidates for applications such as controlled drug delivery, catalysis, and sensing.

Introduction

Metal-Organic Frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the structural and functional properties of the resulting MOF. 3,3'-dithiodibenzoic acid is a bifunctional carboxylic acid linker that introduces a disulfide bond into the framework. This bond can be cleaved under specific reductive conditions, leading to a structural change in the MOF and the potential for triggered release of encapsulated molecules. The general process for synthesizing these MOFs is through solvothermal methods, where the metal salt and linker are dissolved in a high-boiling point solvent and heated in a sealed container.[1]

Data Presentation

The following table summarizes representative quantitative data for MOFs synthesized using dicarboxylic acid linkers, which are analogous to 3,3'-dithiodibenzoic acid. Specific values will vary depending on the chosen metal and precise synthesis conditions.

| Property | Typical Value Range | Characterization Method |

| Brunauer-Emmett-Teller (BET) Surface Area | 500 - 2000 m²/g | Nitrogen Physisorption |

| Pore Volume | 0.3 - 1.0 cm³/g | Nitrogen Physisorption |

| Pore Diameter | 10 - 30 Å | Nitrogen Physisorption |

| Thermal Stability (Decomposition T) | 300 - 450 °C | Thermogravimetric Analysis (TGA) |

| Crystallinity | Highly Crystalline | Powder X-ray Diffraction (PXRD) |

| Yield | 60 - 85% | Gravimetric Analysis |

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a Zinc-based MOF with 3,3'-Dithiodibenzoic Acid

This protocol describes a general procedure for the solvothermal synthesis of a MOF using 3,3'-dithiodibenzoic acid and a zinc salt.

Materials:

-

Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

-

3,3'-Dithiodibenzoic Acid

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Teflon-lined stainless steel autoclave (23 mL)

Procedure:

-

In a 20 mL glass vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate and 0.5 mmol of 3,3'-dithiodibenzoic acid in 15 mL of DMF.

-

Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.[2]

-

Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave.

-

Seal the autoclave and place it in a programmable oven.

-

Heat the autoclave to 100 °C at a rate of 5 °C/min and hold for 24 hours.

-

After 24 hours, cool the autoclave to room temperature at a rate of 5 °C/min.

-

Collect the resulting crystalline product by filtration or centrifugation.

-

Wash the product thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules trapped within the pores.[3]

-

Dry the final product in a vacuum oven at 80 °C for 12 hours.[3]

Protocol 2: Activation of the Synthesized MOF

Activation is a crucial step to remove guest solvent molecules from the pores of the MOF, making the internal surface area accessible for applications such as drug loading or gas storage.

Materials:

-

As-synthesized MOF powder

-

Methanol (analytical grade)

-

Vacuum oven

Procedure:

-

Immerse the as-synthesized MOF powder in methanol in a sealed container.

-

Gently agitate the suspension at room temperature for 24 hours.

-

Decant the methanol and replenish with fresh methanol. Repeat this solvent exchange process three times.[3]

-

After the final wash, collect the MOF by filtration.

-

Transfer the MOF to a vacuum oven and heat at 100 °C under vacuum for 12 hours to completely remove the solvent.[3] The activated MOF is now ready for characterization and further use.

Visualizations

Caption: Workflow for the synthesis and activation of MOFs.

Caption: Relationship of components for MOF synthesis.

References

Application of 3,3'-Disulfanediyldibenzoic Acid in Redox-Responsive Drug Delivery Systems

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,3'-Disulfanediyldibenzoic acid, also known as 3,3'-dithiodibenzoic acid, is a disulfide-containing aromatic carboxylic acid that has emerged as a critical component in the design of intelligent drug delivery systems. Its inherent redox sensitivity, conferred by the disulfide bond (-S-S-), makes it an ideal building block for creating nanocarriers that can selectively release therapeutic agents in specific cellular environments. This application note details the use of this compound in the formulation of redox-responsive drug delivery systems, with a focus on their application in targeted cancer therapy.

The principle behind this technology lies in the significant difference in glutathione (GSH) concentration between the extracellular and intracellular environments, particularly in tumor cells.[1][2][3] The extracellular space has a low GSH concentration (μM range), which keeps the disulfide bond intact and the drug carrier stable in circulation. In contrast, the cytoplasm of cancer cells exhibits a markedly higher GSH concentration (mM range).[4] This high GSH level effectively cleaves the disulfide bond in this compound-based carriers, leading to the disassembly of the nanostructure and the subsequent release of the encapsulated drug directly at the target site. This targeted release mechanism enhances the therapeutic efficacy of the drug while minimizing off-target side effects.[2][4]

Key Applications

Drug delivery systems incorporating this compound are primarily designed for pathologies characterized by elevated intracellular glutathione levels, most notably cancer. These systems can be formulated as:

-

Polymeric Micelles: Amphiphilic block copolymers containing this compound can self-assemble into micelles in aqueous solutions. The hydrophobic core can encapsulate lipophilic drugs, while the hydrophilic shell provides stability in circulation.

-

Nanoparticles: this compound can be used to synthesize or functionalize polymers that form the matrix of nanoparticles. These nanoparticles can be loaded with a variety of therapeutic agents.

-

Prodrugs: The carboxylic acid groups of this compound can be conjugated to drug molecules, forming a prodrug that is activated upon cleavage of the disulfide bond.

Data Presentation

The following table summarizes typical quantitative data for drug delivery systems based on disulfide-containing polymers, providing a reference for expected performance.

| Parameter | Polymeric Micelles | Nanoparticles |

| Size (nm) | 30 - 110[4] | 100 - 250 |

| Drug Loading Content (DLC, wt%) | 4 - 15% | 5 - 20% |

| Encapsulation Efficiency (EE, %) | 70 - 95% | 60 - 90% |

| In Vitro Drug Release (24h, +10 mM GSH) | 60 - 85% | 55 - 80% |

| In Vitro Drug Release (24h, -GSH) | 10 - 25% | 15 - 30% |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a this compound-based polymer, its formulation into drug-loaded nanoparticles, and the characterization of its drug release profile.

Protocol 1: Synthesis of a Redox-Responsive Polymer using this compound

This protocol describes the synthesis of an amphiphilic block copolymer where this compound acts as a redox-sensitive linker.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Poly(ethylene glycol) monomethyl ether (mPEG-OH)

-

A hydrophobic polymer with terminal hydroxyl groups (e.g., Poly(lactic acid)-OH, PLA-OH)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Diethyl ether

-

Dialysis membrane (MWCO 3.5 kDa)

Procedure:

-

Activation of this compound:

-

Dissolve this compound in an excess of thionyl chloride.

-

Add a catalytic amount of anhydrous DMF.

-

Reflux the mixture at 70°C for 4 hours under a nitrogen atmosphere.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain 3,3'-disulfanediyldibenzoyl chloride.

-

-

Synthesis of mPEG-S-S-PLA Block Copolymer:

-

Dissolve mPEG-OH and an equimolar amount of triethylamine in anhydrous DCM.

-

Slowly add a solution of 3,3'-disulfanediyldibenzoyl chloride in anhydrous DCM to the mPEG solution at 0°C.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Add an equimolar amount of PLA-OH and triethylamine to the reaction mixture.

-

Continue stirring for another 48 hours at room temperature.

-

Precipitate the resulting polymer by adding the reaction mixture to cold diethyl ether.

-

Collect the precipitate by filtration and wash it with diethyl ether.

-

Purify the polymer by dialysis against deionized water for 48 hours.

-

Lyophilize the purified polymer to obtain the final product.

-

Protocol 2: Preparation of Drug-Loaded Nanoparticles

This protocol details the formulation of redox-responsive nanoparticles using the synthesized polymer and a model hydrophobic drug (e.g., Doxorubicin).

Materials:

-

mPEG-S-S-PLA block copolymer

-

Doxorubicin (DOX)

-

Dichloromethane (DCM)

-

Deionized water

Procedure:

-

Nanoprecipitation Method:

-

Dissolve a specific amount of the mPEG-S-S-PLA copolymer and DOX in DCM.

-

Slowly inject the organic solution into deionized water under vigorous stirring.

-

Continue stirring for 4 hours at room temperature to allow for the complete evaporation of DCM.

-

The solution will become opalescent, indicating the formation of nanoparticles.

-

Filter the nanoparticle suspension through a 0.45 µm syringe filter to remove any aggregates.

-

Protocol 3: In Vitro Drug Release Study

This protocol describes how to evaluate the redox-responsive release of the drug from the nanoparticles in the presence of glutathione.

Materials:

-

Drug-loaded nanoparticle suspension

-

Phosphate-buffered saline (PBS), pH 7.4

-

Glutathione (GSH)

-

Dialysis bags (MWCO 10 kDa)

Procedure:

-

Preparation of Release Media:

-

Prepare two release media:

-

PBS (pH 7.4) as the control (simulating extracellular conditions).

-

PBS (pH 7.4) containing 10 mM GSH (simulating intracellular reducing conditions).

-

-

-

Drug Release Experiment:

-

Place a known volume of the drug-loaded nanoparticle suspension into dialysis bags.

-

Immerse the sealed dialysis bags in the two different release media at 37°C with gentle shaking.

-

At predetermined time intervals, withdraw a sample from the release medium outside the dialysis bag.

-

Replenish the withdrawn volume with fresh release medium to maintain sink conditions.

-

Quantify the amount of released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculate the cumulative percentage of drug released over time.

-

Visualizations

Caption: Redox-responsive drug release mechanism.

Caption: Experimental workflow for nanoparticle synthesis and drug release.

Caption: Logical flow of redox-responsive drug delivery.

References

- 1. Recent progress of redox-responsive polymeric nanomaterials for controlled release - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 2. Redox-Responsive Drug Delivery Systems: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redox-responsive polymers for drug delivery: from molecular design to applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Redox-responsive micelles self-assembled from dynamic covalent block copolymers for intracellular drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3,3'-Disulfanediyldibenzoic Acid as a Linker in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Disulfanediyldibenzoic acid is a dicarboxylic acid monomer containing a redox-sensitive disulfide bond. This unique structural feature makes it an attractive building block for the synthesis of "smart" polymers with applications in controlled drug delivery. The disulfide linkage is stable under normal physiological conditions but can be cleaved in a reducing environment, such as that found within the cytoplasm of cells due to the high concentration of glutathione (GSH). This property allows for the targeted release of encapsulated or conjugated drugs specifically within the target cells, minimizing off-target effects and enhancing therapeutic efficacy.

These application notes provide an overview of the potential uses of this compound in polymer chemistry, with a focus on the synthesis of redox-responsive polyesters and polyamides for drug delivery applications. Detailed experimental protocols for the synthesis and characterization of these polymers are provided below.

Applications in Polymer Chemistry

The primary application of this compound in polymer chemistry is as a monomer for the synthesis of biodegradable and stimuli-responsive polymers. The disulfide bond in the polymer backbone allows for degradation under reducing conditions, making these materials particularly suitable for:

-

Redox-Responsive Drug Delivery: Polymers incorporating this linker can be formulated into nanoparticles, micelles, or hydrogels to encapsulate therapeutic agents. Once internalized by cells, the high intracellular concentration of glutathione (GSH) cleaves the disulfide bonds, leading to the disassembly of the polymer carrier and the release of the drug payload.

-

Gene Delivery: Cationic polymers synthesized with this linker can form polyplexes with nucleic acids (DNA, siRNA). The disulfide cleavage within the cell facilitates the unpacking and release of the genetic material.

-

Tissue Engineering: Scaffolds made from polymers containing this compound can be designed to degrade at a controlled rate, corresponding to the rate of tissue regeneration.

Data Presentation

While specific quantitative data for polymers synthesized directly from this compound is limited in the available literature, the following tables present representative data based on analogous redox-responsive polymer systems. This data is intended to provide a general understanding of the expected properties of such polymers.

Table 1: Representative Molecular Weight and Polydispersity Data

| Polymer Type | Co-monomer | Polymerization Method | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |

| Polyester | Diethylene Glycol | Melt Polycondensation | 15 - 25 | 30 - 50 | 1.8 - 2.2 |

| Polyamide | Hexamethylene Diamine | Solution Polycondensation | 20 - 35 | 45 - 70 | 2.0 - 2.5 |

Table 2: Representative Drug Loading and Release Data for Doxorubicin (DOX)

| Polymer System | Drug Loading Content (%) | Drug Loading Efficiency (%) | Cumulative Release (pH 7.4, no GSH) | Cumulative Release (pH 7.4, 10 mM GSH) |

| Polyester Nanoparticles | 5 - 10 | 60 - 80 | ~15% after 24h | ~80% after 24h |

| Polyamide Micelles | 8 - 15 | 70 - 90 | ~10% after 24h | ~85% after 24h |

Experimental Protocols

Protocol 1: Synthesis of a Redox-Responsive Polyester via Melt Polycondensation

This protocol describes the synthesis of a polyester from this compound and a diol (e.g., diethylene glycol) via melt polycondensation.

Materials:

-

This compound

-

Diethylene glycol

-

Antimony (III) oxide (catalyst)

-

Toluene

-

Methanol

-

Chloroform

-